N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been reported to have target selectivity .
Mode of Action
The 1,3,4-oxadiazole moiety is a heterocyclic compound that is often found in drugs and has various biological activities . The methylsulfanyl groups could potentially participate in redox reactions or act as leaving groups, enabling the compound to interact with its targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Both pyrrolidine and 1,3,4-oxadiazole derivatives have been found to have diverse biological activities .
Action Environment
Environmental factors such as pH and temperature could potentially affect the compound’s stability and activity. For example, boronic acids and their esters, which are structurally similar to the compound, are known to be only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Methylthio Group: : The methylthio group is usually introduced via nucleophilic substitution reactions. Thiols or thioethers can be used as nucleophiles in the presence of a suitable leaving group.
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Sulfonylation: : The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine (TEA).
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Amidation: : The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an amine, typically under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents such as lithium aluminum hydride (LiAlH₄) may be used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit unique biological activity due to the presence of the pyrrolidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-17-7-3-2-6-16(17)19-22-23-20(28-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKVWQZGGMFEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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